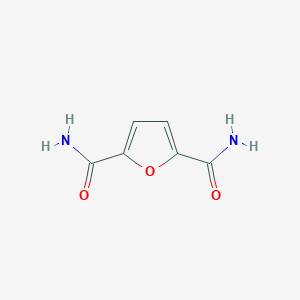

Furan-2,5-dicarboxamide

Description

Properties

IUPAC Name |

furan-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5(9)3-1-2-4(11-3)6(8)10/h1-2H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVORDIMCXSWNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600913 | |

| Record name | Furan-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124052-68-2 | |

| Record name | Furan-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Furan-2,5-dicarboxamide synthesis from furan-2,5-dicarboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2,5-dicarboxamide, a derivative of the bio-based platform chemical furan-2,5-dicarboxylic acid (FDCA), is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive scaffold for the design of novel pharmaceuticals and functional polymers. This technical guide provides an in-depth overview of the primary synthetic routes for the preparation of this compound from furan-2,5-dicarboxylic acid. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate its synthesis and further exploration by the scientific community.

Introduction

Furan-2,5-dicarboxylic acid (FDCA) is a key bio-based building block, often highlighted as a sustainable alternative to terephthalic acid.[1] Its derivatives, including esters, amides, and halides, are valuable intermediates in the synthesis of a wide array of chemical entities.[2][3] this compound, in particular, has been investigated for its potential in various applications, including as an anti-inflammatory agent and for its polynucleotide-binding activity.[4] This guide focuses on the chemical conversion of FDCA to its corresponding diamide, this compound, outlining the most prevalent and effective synthetic strategies.

Synthetic Pathways from Furan-2,5-dicarboxylic Acid

The synthesis of this compound from FDCA can be broadly categorized into two main approaches: a direct, one-pot amidation and an indirect, two-step process involving the activation of the carboxylic acid groups. While direct amidation appears more streamlined, the indirect methods often provide higher yields and purity of the desired diamide.

Indirect Synthesis via Furan-2,5-dicarbonyl Dichloride

This is a robust and widely employed method that proceeds in two discrete steps: the conversion of FDCA to its highly reactive diacyl chloride, followed by amidation with an ammonia source.

Indirect Synthesis via Dimethyl Furan-2,5-dicarboxylate

This pathway involves the initial esterification of FDCA to its dimethyl ester, which is then subjected to ammonolysis to yield the diamide. This method is advantageous as the intermediate diester is often easier to purify than the diacyl chloride.

Direct Amidation of Furan-2,5-dicarboxylic Acid

Direct conversion of FDCA to its diamide using coupling agents is also a possible route. However, regioselective mono-amidation is often a competing reaction, and the formation of the diamide in high yields can be challenging.[2][4] The use of coupling agents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) has been reported to predominantly yield the monoamide, with only trace amounts of the symmetric diamide being detected.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its immediate precursors.

Table 1: Synthesis of Furan-2,5-dicarbonyl Dichloride from FDCA

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Oxalyl chloride | - | - | - | - | [5] |

| Phosphorus pentachloride | - | - | - | 65 | [3] |

| Thionyl chloride | - | - | - | - | [3] |

Table 2: Synthesis of this compound from Furan-2,5-dicarbonyl Dichloride

| Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Aminopyrazine | - | - | - | 71 | [5] |

| 2-Aminopyrimidine | - | - | - | 44.5 | [5] |

| 5-Aminopyrimidine | - | - | - | 58 | [5] |

| 4-Nitroaniline | - | - | - | 82 | [5] |

Table 3: Synthesis of Dimethyl Furan-2,5-dicarboxylate from FDCA

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Dimethyl carbonate, Lithium carbonate, Tetramethylammonium bromide | N,N-dimethylformamide | 150 | 10 | 98.62 | [6] |

| Methanol, p-toluenesulfonic acid | Methanol | Reflux | 3 | 68 | [3] |

Table 4: Synthesis of this compound from Dimethyl Furan-2,5-dicarboxylate

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Diethylamine (for monoamide) | Methanol | Room Temperature | - | 87 | [3] |

Note: Specific yield for the diamide via this route was not detailed in the searched literature, though the synthesis of a monoamide is reported.

Experimental Protocols

Synthesis of Furan-2,5-dicarbonyl Dichloride

This protocol is adapted from the synthesis of related dicarboxamides.[5]

Materials:

-

Furan-2,5-dicarboxylic acid (FDCA)

-

Oxalyl chloride

Procedure:

-

To a flask containing furan-2,5-dicarboxylic acid (1.0 eq), add an excess of oxalyl chloride (4.0 eq).

-

The reaction mixture is typically stirred at room temperature until the evolution of gas ceases, indicating the completion of the reaction. The reaction progress can be monitored by the dissolution of the solid FDCA.

-

The excess oxalyl chloride is removed under reduced pressure to yield the crude furan-2,5-dicarbonyl dichloride, which can be used in the next step without further purification.

Synthesis of this compound from Furan-2,5-dicarbonyl Dichloride

This protocol is a general procedure based on the synthesis of N-substituted furan-2,5-dicarboxamides.[5]

Materials:

-

Furan-2,5-dicarbonyl dichloride

-

Aqueous ammonia (or desired amine)

-

Anhydrous solvent (e.g., THF, DCM)

Procedure:

-

Dissolve the crude furan-2,5-dicarbonyl dichloride in a suitable anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add an excess of a concentrated aqueous ammonia solution (or the desired amine, 4.0 eq) to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The resulting precipitate is collected by filtration, washed with water and a suitable organic solvent, and then dried under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Synthesis of Dimethyl Furan-2,5-dicarboxylate

This protocol is based on the method described by Su Kunmei et al.[6]

Materials:

-

Furan-2,5-dicarboxylic acid (FDCA)

-

Dimethyl carbonate

-

Lithium carbonate

-

Tetramethylammonium bromide

-

N,N-dimethylformamide (DMF)

Procedure:

-

In a three-necked flask, add N,N-dimethylformamide, furan-2,5-dicarboxylic acid (1.0 eq), dimethyl carbonate (5.0 eq), lithium carbonate (0.1 eq), and tetramethylammonium bromide (0.33 eq).

-

Heat the heterogeneous reaction mixture to 150 °C in an oil bath over 30 minutes.

-

Maintain the reaction at 150 °C with magnetic stirring for 10 hours.

-

After the reaction, allow the mixture to cool and stand. The product, dimethyl furan-2,5-dicarboxylate, can be isolated from the supernatant. The reported yield is 98.62%.[6]

Ammonolysis of Dimethyl Furan-2,5-dicarboxylate

A general procedure for ammonolysis of esters.

Materials:

-

Dimethyl furan-2,5-dicarboxylate

-

Ammonia solution (e.g., 7N NH₃ in methanol)

Procedure:

-

Dissolve dimethyl furan-2,5-dicarboxylate in a minimal amount of a suitable solvent (e.g., methanol).

-

Add a large excess of a saturated solution of ammonia in methanol.

-

Stir the mixture in a sealed vessel at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid is washed with a non-polar solvent to remove any unreacted starting material and then dried to yield this compound.

Conclusion

The synthesis of this compound from furan-2,5-dicarboxylic acid is most effectively achieved through indirect, two-step methodologies. The route proceeding via the furan-2,5-dicarbonyl dichloride intermediate is well-documented for producing various N-substituted diamides with good to excellent yields. Alternatively, the pathway involving the synthesis and subsequent ammonolysis of dimethyl furan-2,5-dicarboxylate offers a high-yielding method for the diester precursor, suggesting a viable, albeit less directly documented, route to the target diamide. Direct amidation of FDCA, while seemingly more atom-economical, is prone to the formation of the monoamide and is therefore less suitable for the high-yield synthesis of this compound. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community, enabling further research and application of this promising furanic compound.

References

- 1. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Dimethyl Furan-2,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

Furan-2,5-dicarboxamide Derivatives: A Technical Guide to Chemical and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2,5-dicarboxamide derivatives represent a class of heterocyclic compounds built upon a central furan ring symmetrically substituted at the 2 and 5 positions with carboxamide groups. This scaffold is of significant interest in both medicinal chemistry and material science.[1] The furan ring is a versatile pharmacophore found in numerous biologically active compounds and approved drugs.[2][3][4] Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting properties.[4][5][6] Their rigid, planar structure and the presence of hydrogen bond donors and acceptors make them attractive candidates for designing molecules that can interact with specific biological targets.[1] Furthermore, the precursor, furan-2,5-dicarboxylic acid (FDCA), is a bio-based platform chemical that can be derived from biomass, positioning these derivatives as sustainable alternatives in various applications.[7][8] This guide provides an in-depth overview of the synthesis, chemical properties, and diverse biological activities of these promising compounds.

Chemical Properties and Synthesis

The core structure of this compound consists of a five-membered aromatic furan ring with amide functionalities at the C2 and C5 positions. The conformation of the molecule, particularly the dihedral angles between the furan ring and the carboxamide groups, can vary from planar to semi-skew or fully skewed, influencing its molecular packing and potential for intermolecular interactions like hydrogen bonding.[1]

Synthetic Methodologies

The most common and straightforward method for synthesizing symmetrical furan-2,5-dicarboxamides involves a condensation reaction. This typically starts with furan-2,5-dicarboxylic acid (FDCA), which is first converted to its more reactive diacyl chloride derivative. This intermediate then reacts with a desired amine to yield the final dicarboxamide.

Caption: General synthetic workflow for furan-2,5-dicarboxamides.

A regioselective synthesis for monoamides of furan-2,5-dicarboxylic acid has also been developed, which involves the gradual addition of a coupling reagent to a solution of the di-acid, allowing for the isolation of the mono-functionalized product in good yields.[9]

Table 1: Synthesis of Selected this compound Derivatives

| Compound Name | Amine Used | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| N²,N⁵-Di(pyrazin-2-yl)this compound | 2-Aminopyrazine | 71% | 280–281 | [1] |

| N²,N⁵-Di(pyrimidin-2-yl)this compound | 2-Aminopyrimidine | 44.5% | 293–294 | [1] |

| N²,N⁵-Di(pyridin-3-yl)this compound | 3-Aminopyridine | 65% | 150–151 | [1] |

| N²,N⁵-Di(4-nitrophenyl)this compound | 4-Nitroaniline | 82% | 231–232 | [1] |

| N-(4-Benzamidophenyl)furan-2-carboxamide* | N/A | 84% | 284–286 | [10] |

| N-(4-(4-Methylbenzamido)phenyl)furan-2-carboxamide* | N/A | 69% | 276–278 | [10] |

Note: These are furan-2-carboxamide (mono-amide) derivatives, included for their relevant biological activity data.

Biological Properties

This compound derivatives have been investigated for a variety of biological activities, leveraging the furan core's ability to act as a versatile scaffold.[11]

Antimicrobial and Antibiofilm Activity

Several studies have highlighted the potential of furan-based compounds as antimicrobial agents.[12] A series of carbamothioyl-furan-2-carboxamide derivatives demonstrated significant activity against both bacterial and fungal strains.[5]

Table 2: Antimicrobial Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives

| Compound | Test Strain | Inhibition Zone (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 4f * | S. aureus | 16 | 230 | [5] |

| E. coli | 9 | 295 | [5] | |

| P. aeruginosa | 11 | 285 | [5] | |

| C. albicans | 18 | 120.7 | [5] | |

| A. niger | 19 | 125.1 | [5] | |

| 4c * | S. aureus | 15 | 240 | [5] |

| P. aeruginosa | 11 | 280 | [5] | |

| C. albicans | 17 | 125.2 | [5] | |

| A. niger | 18 | 129.5 | [5] |

Structure identifiers as reported in the source literature.

Beyond direct antimicrobial effects, related furan-2-carboxamides have shown potent antibiofilm activity against Pseudomonas aeruginosa.[10] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. These compounds are thought to interfere with the quorum-sensing (QS) system, a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation. The LasR protein is a key transcriptional regulator in the P. aeruginosa QS system, and molecular docking studies suggest it as a plausible target for these furan derivatives.[10]

Caption: Putative inhibition of the LasR quorum sensing pathway.

Anti-inflammatory Activity

Inflammation is a key process in many diseases, and the cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. A study of 2,5-diaryl substituted furans functionalized with amino acids identified compounds with inhibitory activity against COX-1 and COX-2.[6] Notably, a proline-substituted derivative was found to inhibit the secretion of prostaglandin E2 (PGE2) in stimulated neutrophils, suggesting a selective action on COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[6]

Caption: Simplified cyclooxygenase (COX) pathway inhibition.

Anticancer Activity

The search for novel anticancer agents is a major focus of drug discovery. Carbamothioyl-furan-2-carboxamide derivatives have been evaluated for their in-vitro anticancer potential against several human cancer cell lines.[5] Certain derivatives showed significant activity, reducing the viability of hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cells.[5]

Table 3: Anticancer Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives

| Compound | Cell Line | Concentration (µg/mL) | Cell Viability (%) | Reference |

|---|---|---|---|---|

| p-tolylcarbamothioyl\n-furan-2-carboxamide | HepG2 | 20 | 33.29 | [5] |

| (Compound 4f) | Huh-7 | 20 | 44.15 | [5] |

| MCF-7 | 20 | 50.12 | [5] | |

| (Compound 4a) | HepG2 | 20 | 41.25 | [5] |

| Huh-7 | 20 | 51.24 | [5] | |

| MCF-7 | 20 | 55.45 | [5] |

Structure identifiers as reported in the source literature.

Experimental Protocols

General Synthesis of Symmetrical Furan-2,5-dicarboxamides[1]

-

Activation of Carboxylic Acid: Furan-2,5-dicarboxylic acid (1.0 eq.) is suspended in a suitable solvent (e.g., toluene). Oxalyl chloride or thionyl chloride (4.0-5.0 eq.) is added, along with a catalytic amount of dimethylformamide (DMF). The mixture is heated under reflux for several hours until a clear solution is formed and gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude furan-2,5-dioyl chloride.

-

Amide Formation: The crude diacyl chloride is dissolved in an anhydrous aprotic solvent (e.g., THF, DCM). The solution is cooled in an ice bath.

-

Amine Addition: A solution of the desired aromatic amine (2.0 eq.) and a base such as triethylamine (2.0 eq.) in the same solvent is added dropwise to the cooled acyl chloride solution with vigorous stirring.

-

Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate is collected by filtration, washed sequentially with water, dilute HCl, and water again to remove unreacted starting materials and salts.

-

Purification: The crude solid product is purified by recrystallization from a suitable solvent (e.g., DMSO, ethanol) or by column chromatography to afford the pure this compound derivative.

Determination of Minimum Inhibitory Concentration (MIC)[5]

-

Preparation: A stock solution of each test compound is prepared in DMSO. Serial two-fold dilutions are made in a 96-well microtiter plate using sterile Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 10⁸ cells/mL).

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) growth controls are included on each plate. A standard antibiotic (e.g., gentamicin) is used as a reference drug.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound derivatives are a versatile and promising class of compounds with a rich chemical and biological profile. Their straightforward synthesis, often from bio-based precursors, and their demonstrated efficacy in a range of pharmacological assays make them highly attractive for further investigation. The core scaffold allows for extensive chemical modification, enabling the fine-tuning of properties to optimize activity against specific targets, from bacterial quorum sensing regulators to enzymes involved in inflammation and cancer. Future research will likely focus on expanding the structural diversity of these derivatives, elucidating their precise mechanisms of action, and evaluating their potential in more advanced preclinical models.

References

- 1. mdpi.com [mdpi.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological activity of furan derivatives [wisdomlib.org]

- 12. Synthesis and biological activity studies of furan derivatives | Semantic Scholar [semanticscholar.org]

Crystal Structure of Symmetrical Furan-2,5-Dicarboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of symmetrical furan-2,5-dicarboxamides, a class of compounds of significant interest in supramolecular chemistry and drug discovery due to their diverse chemical properties and biological activities.[1] This document details the experimental methodologies for their synthesis and crystallographic analysis, presents key structural data in a comparative format, and illustrates the experimental workflow.

Molecular Geometry and Conformation

The molecular geometry of symmetrical furan-2,5-dicarboxamides is characterized by the spatial arrangement of the two carboxamide groups attached to the central furan ring. The planarity of these groups is a key conformational feature, with observed conformations ranging from planar to semi-skew and skew.[1] These deviations from planarity are influenced by steric hindrance between the amide hydrogen atoms.[1]

The conformation of the carboxamide groups relative to the furan ring can be described by the dihedral angles. For instance, in a series of N,N'-disubstituted furan-2,5-dicarboxamides, these angles show significant variation depending on the substituent and the presence of solvent molecules in the crystal lattice.[1]

Table 1: Selected Dihedral Angles for Symmetrical Furan-2,5-Dicarboxamides [1]

| Compound | Dihedral Angle 1 (N1-C5-C1-O1) (°) | Dihedral Angle 2 (N2-C6-C4-O1) (°) | Conformation |

| 3 | 5.0(2) | 0.1(2) | planar |

| 4 | -18.3(2) | -19.2(2) | skew |

| 5 | -0.9(2) | -2.5(2) | planar |

| 7 (cis) | -19.9(2) | 0.8(2) | semi-skew |

| 7 (trans) | 17.7(2) | 10.2(1) | skew |

| 10 * | -6.3(4) | 0.1(4) | planar |

*Note: * solvates. Data extracted from a study on pyridine and furan dicarboxamide derivatives.[1] Compound numbers are as designated in the original publication.

Crystal Packing and Intermolecular Interactions

The crystal packing of symmetrical furan-2,5-dicarboxamides is primarily governed by a network of intermolecular hydrogen bonds.[2] In many cases, solvent molecules, particularly water, play a crucial role in forming and stabilizing the hydrogen bond network.[2]

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts within the crystal lattice. This analysis reveals the contribution of different types of interactions, such as hydrogen bonds and π-stacking, to the overall crystal packing. For example, in the crystal structure of N2,N5-di(pyrimidin-5-yl)furan-2,5-dicarboxamide hydrate, water-mediated hydrogen bonds are significant, connecting the amide oxygen and heterocyclic nitrogen atoms.[2] Additionally, π-stacking interactions can be observed between the furan and pyrimidine rings.[2]

Table 2: Hydrogen Bond Geometry for Furan-2,5-dicarboxylic Acid Solvates

| Solvate | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| FDCA·2DMF | O-H···O | - | - | - | - |

| FDCA·DMSO | O-H···O | - | - | - | - |

Note: Detailed hydrogen bond parameters for Furan-2,5-dicarboxylic acid (FDCA) solvates with dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be obtained from the Cambridge Crystallographic Data Centre (CCDC numbers 1857085 and 1857084, respectively). The table structure is provided as a template for such data.

Experimental Protocols

Synthesis of Symmetrical Furan-2,5-Dicarboxamides

A general and efficient method for the synthesis of symmetrical furan-2,5-dicarboxamides is the condensation reaction between furan-2,5-dicarbonyl dichloride and the appropriate aromatic amine.[1]

General Procedure:

-

Furan-2,5-dicarboxylic acid is reacted with a chlorinating agent, such as oxalyl chloride, to form furan-2,5-dicarbonyl dichloride.

-

The resulting acid chloride is then reacted with two equivalents of the desired aromatic amine in the presence of a base, like triethylamine (Et3N), in a dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[3]

-

The reaction mixture is typically stirred overnight at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting precipitate is suspended in water, filtered, and washed with saturated sodium bicarbonate solution and water to yield the crude product.

-

The crude product can be further purified by chromatography or recrystallization.[1]

Crystallization

Single crystals suitable for X-ray diffraction analysis are typically obtained by slow evaporation of a saturated solution of the compound at room temperature.[1] The choice of solvent is critical and can influence the resulting crystal form, including the incorporation of solvent molecules into the crystal lattice.[1] Common solvent systems include ethyl acetate and dichloromethane.[1]

X-ray Crystallography

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a loop.

-

X-ray diffraction data are collected at a low temperature (e.g., 100 K) using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).[1]

-

The collected data are integrated and scaled using appropriate software packages (e.g., CrysAlisPro).[1]

-

The crystal structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 using software such as SHELXL within a graphical interface like OLEX2.[1]

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC).[1]

Visualizations

Caption: Experimental workflow for the synthesis and crystal structure analysis of symmetrical furan-2,5-dicarboxamides.

Caption: Relationship between molecular properties and crystal packing in furan-2,5-dicarboxamides.

References

The Supramolecular Architecture of Pyridine-2,6- and Furan-2,5-Dicarboxamide Scaffolds: A Technical Guide for Drug Development

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds that offer a unique combination of rigidity, pre-organized binding sites, and synthetic versatility are of paramount importance. Among these, pyridine-2,6-dicarboxamides and furan-2,5-dicarboxamides have emerged as privileged structures. Their ability to form well-defined supramolecular assemblies through hydrogen bonding, metal coordination, and π-stacking interactions has led to their exploration in a wide array of applications, from anion and cation recognition to the development of novel anticancer therapeutics.

This technical guide provides an in-depth exploration of the supramolecular chemistry of these two core scaffolds. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, binding properties, and relevant biological applications. This document summarizes key quantitative data, details experimental protocols for the characterization of their interactions, and visualizes the underlying chemical and biological processes.

Core Scaffolds: Structure and Synthesis

The pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide scaffolds share a common structural motif: a central aromatic ring flanked by two amide functionalities. This arrangement provides a convergent set of hydrogen bond donors and acceptors, making them excellent building blocks for creating complex molecular architectures.

1.1. Pyridine-2,6-Dicarboxamide

The pyridine ring's nitrogen atom imparts a 'pincer-like' pre-organization to the amide N-H groups, directing them to form a convergent binding pocket. This structural feature is crucial for its ability to bind to a variety of substrates, including anions, cations, and nucleic acid structures.[1][2]

1.2. This compound

Replacing the pyridine core with a furan ring alters the geometry and electronic properties of the scaffold. While still capable of forming hydrogen bonds, the absence of the pyridine nitrogen changes the orientation and coordination potential of the amide groups.[2] The supramolecular chemistry of furan-2,5-dicarboxamides is less explored in the context of host-guest interactions compared to their pyridine counterparts, with much of the research focused on their use as monomers in bio-based polymers.[3][4]

1.3. General Synthesis

Symmetrical derivatives of both scaffolds are typically synthesized through a straightforward condensation reaction between the corresponding dicarbonyl dichloride and an appropriate amine.[2]

Supramolecular Interactions of Pyridine-2,6-Dicarboxamide Scaffolds

The unique geometry of the pyridine-2,6-dicarboxamide scaffold makes it an exceptional candidate for targeting biological structures, most notably G-quadruplexes.

2.1. G-Quadruplex Stabilization and c-MYC Regulation

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are particularly prevalent in the promoter regions of oncogenes, such as c-MYC, where they act as transcriptional repressors.[1][5] Small molecules that can bind to and stabilize these G4 structures can effectively downregulate the expression of the corresponding oncogene, making them promising candidates for anticancer therapy.

Pyridine-2,6-dicarboxamide derivatives, such as the well-studied ligand 360A and its analogs, have been shown to be potent and selective G4 stabilizers.[1][6] These ligands interact with the G4 structure, primarily through π-stacking with the terminal G-quartets and electrostatic interactions, leading to a significant increase in its thermal stability.

2.2. Quantitative Data: G-Quadruplex Stabilization

The ability of a ligand to stabilize a G-quadruplex is typically quantified by the change in the melting temperature (ΔTm) of the G4 structure upon ligand binding, as measured by a FRET melting assay. A higher ΔTm value indicates greater stabilization.

| Ligand | G4-Target | ΔTm (°C) at 1 µM[5] |

| 2a (360A analog) | k-RAS | > 20 |

| h-Telo | 18.0 ± 0.5 | |

| c-MYC | > 20 | |

| 2b | k-RAS | 13.9 ± 0.2 |

| h-Telo | 10.9 ± 0.3 | |

| c-MYC | 12.0 ± 0.6 | |

| 2c | k-RAS | 16.5 ± 0.2 |

| h-Telo | 14.1 ± 0.2 | |

| c-MYC | > 20 | |

| 2d | k-RAS | 16.3 ± 0.2 |

| h-Telo | 12.3 ± 0.3 | |

| c-MYC | > 20 |

Supramolecular Interactions of this compound Scaffolds

While the host-guest chemistry of simple this compound scaffolds is not as extensively documented as their pyridine analogs, their structural features suggest significant potential in this area. The furan oxygen can participate in coordination, and the amide groups provide hydrogen bonding capabilities.

3.1. Anion and Cation Binding

The arrangement of the carboxamide groups in the 2,5-positions of the furan ring creates a potential binding site for both anions and cations. The amide N-H groups can act as hydrogen bond donors for anions, while the amide carbonyls and the furan oxygen can coordinate to cations. However, there is a notable lack of comprehensive quantitative studies (e.g., association constants, thermodynamic parameters) for these interactions with simple, acyclic this compound derivatives in the literature. Much of the work has focused on their incorporation into more complex structures like coordination polymers.[2]

Experimental Protocols

The characterization of host-guest interactions is crucial for understanding the function of these scaffolds. The following sections provide detailed methodologies for key experiments.

4.1. Synthesis of a Representative Pyridine-2,6-dicarboxamide Ligand

This protocol is adapted from the synthesis of (iso)quinolinyl-pyridine-2,6-dicarboxamide derivatives.[1]

Step 1: Acid Chloride Formation

-

Suspend pyridine-2,6-dicarboxylic acid in dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Add oxalyl chloride dropwise at 0 °C and stir the reaction mixture at room temperature until the solution becomes clear.

-

Remove the solvent under reduced pressure to obtain the crude pyridine-2,6-dicarbonyl dichloride.

Step 2: Condensation

-

Dissolve the appropriate amino(iso)quinoline (2 equivalents) in a mixture of DCM and tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add triethylamine (Et3N) (2 equivalents).

-

Add a solution of the crude pyridine-2,6-dicarbonyl dichloride in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired pyridine-2,6-dicarboxamide derivative.

4.2. FRET Melting Assay for G-Quadruplex Stabilization

This protocol is a generalized procedure based on methods described for evaluating G4 ligands.[7][8][9][10][11]

Protocol:

-

Oligonucleotide Preparation: Use a G4-forming DNA sequence dual-labeled with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA). Dilute the oligonucleotide to a final concentration of 0.2 µM in the assay buffer.

-

Ligand Preparation: Prepare a stock solution of the test compound in DMSO. The final concentration in the assay is typically 1 µM. A control sample with an equivalent amount of DMSO should be prepared.

-

Assay Plate Setup: In a 96-well PCR plate, combine the oligonucleotide solution and the ligand (or DMSO).

-

Annealing: Heat the plate to 95 °C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper folding of the G-quadruplex.

-

Data Collection: Place the plate in a real-time PCR instrument. Record the fluorescence of the reporter dye as the temperature is increased from ~25 °C to 95 °C in increments.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. This is determined by finding the peak of the first derivative of the melting curve (fluorescence vs. temperature). The ΔTm is calculated as the difference between the Tm in the presence and absence of the ligand.

4.3. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[12][13][14]

Protocol:

-

Sample Preparation:

-

Prepare the macromolecule (e.g., G-quadruplex DNA) and the ligand (e.g., pyridine-dicarboxamide derivative) in the exact same buffer to minimize heats of dilution. A typical buffer is 10 mM potassium phosphate with 100 mM KCl, pH 7.0.

-

Thoroughly degas both solutions before use.

-

The concentration of the macromolecule in the sample cell is typically in the range of 10-50 µM.

-

The concentration of the ligand in the syringe should be 10-20 times higher than the macromolecule concentration.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Set the stirring speed (e.g., 750 rpm).

-

Program the injection sequence (e.g., an initial small injection of 0.4 µL followed by 19 injections of 2 µL).

-

-

Titration:

-

Load the macromolecule solution into the sample cell and the ligand solution into the syringe.

-

Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

-

Run the main titration experiment.

-

-

Data Analysis:

-

Integrate the peaks in the raw thermogram to obtain the heat change for each injection.

-

Subtract the heat of dilution from the heat of binding.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to determine Ka, n, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

4.4. NMR Titration

¹H NMR titration is used to determine the association constant of a host-guest complex by monitoring the chemical shift changes of the host or guest protons upon complexation.[15][16][17]

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the host (e.g., a this compound receptor) at a known concentration (e.g., 1 mM) in a deuterated solvent (e.g., DMSO-d₆).

-

Prepare a stock solution of the guest (e.g., a tetrabutylammonium salt of an anion) in the same deuterated solvent at a much higher concentration (e.g., 50 mM).

-

-

Titration:

-

Transfer a known volume of the host solution to an NMR tube.

-

Acquire a ¹H NMR spectrum of the host alone.

-

Add small aliquots of the guest solution to the NMR tube.

-

Acquire a spectrum after each addition, ensuring the sample is well-mixed and thermally equilibrated.

-

Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation.

-

-

Data Analysis:

-

Track the chemical shift (δ) of one or more host protons that are sensitive to the binding event.

-

Plot the change in chemical shift (Δδ) versus the molar ratio of guest to host.

-

Fit the resulting binding isotherm to a 1:1 or other appropriate binding model using non-linear regression software to calculate the association constant (Ka).

-

Conclusion and Future Directions

The pyridine-2,6-dicarboxamide and this compound scaffolds represent versatile platforms for the construction of functional supramolecular systems. The pyridine-based derivatives have demonstrated significant promise as therapeutic agents through their ability to selectively stabilize G-quadruplex structures, leading to the downregulation of key oncogenes like c-MYC. The quantitative data and established protocols for studying these interactions provide a solid foundation for the rational design of new and more potent G4 ligands.

The supramolecular chemistry of furan-2,5-dicarboxamides, while less developed in terms of host-guest chemistry, presents a compelling area for future research. Their bio-based origin makes them an attractive "green" alternative for the development of new receptors and sensors. A systematic investigation into their binding properties with various anions and cations, using the techniques detailed in this guide, is warranted and could unveil new applications in sensing, catalysis, and materials science. The continued exploration of both scaffolds will undoubtedly contribute to the advancement of drug discovery and supramolecular chemistry.

References

- 1. New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forster resonance energy transfer for studying nucleic acids denaturation: A chemical and biological sciences laboratory experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Iso-FRET: an isothermal competition assay to analyze quadruplex formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Furan-2,5-dicarboxamide: A Bio-Based Building Block for High-Performance Polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The growing demand for sustainable materials has propelled research into bio-based polymers. Among these, polymers derived from 2,5-furandicarboxylic acid (FDCA) are gaining significant attention as potential replacements for their petroleum-based counterparts.[1] The core of these materials lies in the furan-2,5-dicarboxamide linkage, which imparts unique thermal and mechanical properties. This technical guide provides a comprehensive overview of the synthesis, polymerization, and characterization of polymers based on this renewable building block.

Synthesis of Furan-Based Monomers

The primary precursor for furan-based polyamides is 2,5-furandicarboxylic acid (FDCA). FDCA can be synthesized from the dehydration of sugars.[2] For polymerization, FDCA is often converted to more reactive derivatives such as dimethyl furan-2,5-dicarboxylate (DMFDCA) or 2,5-furandiformyl chloride.

A general synthesis pathway from biomass to furan-based monomers suitable for polyamide production is illustrated below.

References

Furan-Based Polyamides: A Sustainable Revolution in High-Performance Polymers

An In-depth Technical Guide on the Synthesis, Properties, and Comparative Analysis of Furan-Based Polyamides as Viable Alternatives to Conventional Polyphthalamides.

Introduction

In the relentless pursuit of sustainable materials to mitigate environmental impact and reduce dependence on fossil fuels, the polymer industry is undergoing a paradigm shift. High-performance polymers, such as polyphthalamides (PPAs), have long been indispensable in demanding applications across the automotive, electronics, and industrial sectors due to their exceptional thermal and mechanical properties.[1][2] However, their production from non-renewable petrochemical feedstocks presents a significant environmental challenge.

This technical guide explores the promising realm of furan-based polyamides as a bio-based, sustainable alternative to traditional PPAs. Derived from renewable biomass, these innovative polymers offer the potential to match and even exceed the performance of their petroleum-based counterparts, heralding a new era of green engineering plastics. This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, and direct comparison of furan-based polyamides with conventional PPAs, supported by detailed experimental protocols and data-driven analysis.

The Rise of Furan-Based Polyamides: A Sustainable Core

The cornerstone of furan-based polyamides is 2,5-furandicarboxylic acid (FDCA), a bio-based aromatic dicarboxylic acid.[3] Recognized by the U.S. Department of Energy as a top value-added chemical from biomass, FDCA can be synthesized from C6 sugars, such as fructose, derived from non-food lignocellulosic biomass.[4] This renewable origin positions furan-based polyamides as a compelling green alternative to the terephthalic acid and isophthalic acid used in conventional PPAs.

The incorporation of the rigid furan ring into the polyamide backbone imparts excellent thermal stability and mechanical strength, making these bio-based polymers suitable for high-performance applications.[5] Furthermore, the polarity of the furan ring is expected to contribute to enhanced barrier properties against gases like oxygen and carbon dioxide.

Comparative Analysis: Furan-Based Polyamides vs. Polyphthalamides

A direct comparison of the material properties is crucial for evaluating the viability of furan-based polyamides as PPA replacements. The following tables summarize the key thermal, mechanical, and barrier properties of various furan-based polyamides and commercially available polyphthalamides.

Table 1: Thermal Properties of Furan-Based Polyamides and Commercial Polyphthalamides

| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |

| Furan-Based Polyamides | |||

| PA4F (Poly(tetramethylene furanamide)) | ~142 | Semicrystalline | ~357-408 |

| PA5F (Poly(pentamethylene furanamide)) | ~138 | Amorphous | ~357-408 |

| PA6F (Poly(hexamethylene furanamide)) | ~130 | Amorphous | ~434 |

| PA8F (Poly(octamethylene furanamide)) | ~110 | Amorphous | ~357-408 |

| PA10F (Poly(decamethylene furanamide)) | ~103 | Amorphous | ~401 |

| PA12F (Poly(dodecamethylene furanamide)) | ~98 | Amorphous | ~357-408 |

| Commercial Polyphthalamides (PPAs) | |||

| Zytel® HTN51G35HSL (PA6T/XT-GF35) | ~135 | ~300 | >400 |

| Amodel® A-1133 HS (PPA, 33% GF) | ~123 | ~313 | >400 |

| Grivory® HT1V-3 FWA (PA6T/6I, 30% GF) | ~135 | ~325 | >400 |

Table 2: Mechanical Properties of Furan-Based Polyamides and Commercial Polyphthalamides

| Polymer | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| Furan-Based Polyamides | |||

| PA5F (Poly(pentamethylene furanamide)) | - | ~84 | - |

| PA6F (Poly(hexamethylene furanamide)) | ~3.5 | ~74 | - |

| PA8F (Poly(octamethylene furanamide)) | - | ~62 | - |

| PA10F (Poly(decamethylene furanamide)) | ~1.45 | ~54 | ~139 |

| PA12F (Poly(dodecamethylene furanamide)) | - | ~45 | - |

| Commercial Polyphthalamides (PPAs) | |||

| Zytel® HTN51G45HSL (PA6T/XT-GF45) | 15.0 | 240 | 2.3 |

| Amodel® A-1133 HS (PPA, 33% GF) | 10.0 | 190 | 2.5 |

| Grivory® HT1V-3 FWA (PA6T/6I, 30% GF) | 10.0 | 180 | 2.0 |

Table 3: Barrier Properties of Furan-Based Polymers and Commercial Polyamides

| Polymer | Oxygen Permeability (cc·mm/m²·day·atm) | Water Vapor Transmission Rate (g·mm/m²·day) |

| Furan-Based Polymers | ||

| Poly(ethylene furanoate) (PEF) - a related furan-based polyester | 6-10 times better than PET | ~2 times better than PET |

| Furan-based Polyamides (qualitative) | Expected to have good barrier properties | Lower water absorption than aliphatic polyamides |

| Commercial Polyamides | ||

| Polyphthalamide (PPA) | Generally good barrier properties | Low moisture absorption |

| Polyamide 6 (PA6) | ~4.0 | ~15 |

Note: Direct comparative data for the barrier properties of furan-based polyamides is limited. The data for PEF, a furan-based polyester, is included as a reference for the potential performance of the furan ring structure.[6] Values for commercial polymers can vary significantly based on specific grade and additives.

Synthesis and Experimental Workflows

The successful development and application of furan-based polyamides hinge on robust and reproducible synthesis and characterization methodologies. The following diagrams illustrate the key pathways and workflows.

Experimental Protocols

Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from Fructose

This protocol is adapted from a one-pot, two-step method.[7]

Materials:

-

Fructose

-

Dimethyl sulfoxide (DMSO)

-

Biotar-derived sulfonic solid acid catalyst

-

Biotar-derived nitrogen and Pt-Pd bimetal-doped carbon catalyst

-

tert-Butyl hydroperoxide (tBuOOH)

Procedure:

Step 1: Fructose Dehydration to HMF

-

In a reaction vessel, combine fructose and the biotar-derived sulfonic solid acid catalyst in DMSO.

-

Heat the mixture to 150°C for 30 minutes with stirring. This step yields 5-hydroxymethylfurfural (HMF) as the major intermediate.[7]

Step 2: HMF Oxidation to FDCA

-

To the reaction mixture from Step 1, add the biotar-derived nitrogen and Pt-Pd bimetal-doped carbon catalyst.

-

Introduce tert-butyl hydroperoxide (tBuOOH) as the oxidant.

-

Heat the mixture to 120°C for 20 hours with continuous stirring.[7]

-

After the reaction, cool the mixture and separate the solid FDCA product by filtration.

-

Purify the crude FDCA by recrystallization from a suitable solvent (e.g., water).

Synthesis of Poly(hexamethylene furanamide) (PA6F) via Melt Polycondensation

This protocol describes a two-step melt polycondensation method.[8]

Materials:

-

Dimethyl 2,5-furandicarboxylate (DMFDC)

-

1,6-Hexamethylenediamine (HMDA)

-

Titanium(IV) isopropoxide (TIPT) catalyst

Procedure:

Step 1: Oligomerization

-

Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with equimolar amounts of DMFDC and HMDA.

-

Add the TIPT catalyst (e.g., 400 ppm).

-

Heat the reactor under a nitrogen atmosphere to a temperature sufficient to melt the monomers and initiate the reaction (e.g., 180-200°C).

-

Methanol, the byproduct of the ester-amine condensation, will begin to distill off.

-

Continue this stage until the majority of the methanol has been removed.

Step 2: Polycondensation

-

Gradually increase the temperature of the reactor (e.g., to 240-260°C) and slowly apply a vacuum.

-

Continue the reaction under high vacuum for a specified period (e.g., 1-2 hours) to facilitate the removal of any remaining byproducts and drive the polymerization to a high molecular weight. The viscosity of the melt will increase significantly during this stage.

-

Once the desired viscosity is achieved, cool the reactor and extrude or remove the solid PA6F polymer.

Synthesis of Aromatic Furan-Based Polyamide via Interfacial Polymerization

This protocol is a general method for synthesizing aromatic furan-based polyamides.[9]

Materials:

-

2,5-Furandicarbonyl dichloride

-

An aromatic diamine (e.g., m-phenylenediamine)

-

An organic solvent (e.g., chloroform)

-

An aqueous alkaline solution (e.g., sodium hydroxide solution)

-

A phase-transfer catalyst (e.g., tetrabutylammonium bromide)

Procedure:

-

Dissolve the aromatic diamine and the phase-transfer catalyst in the aqueous alkaline solution in a beaker.

-

Dissolve the 2,5-furandicarbonyl dichloride in the organic solvent in a separate beaker.

-

Carefully pour the organic solution onto the aqueous solution without stirring to create a distinct interface.

-

A film of the polyamide will form at the interface.

-

Gently pull the polymer film from the interface using forceps and wind it onto a rotating rod.

-

Wash the resulting polymer thoroughly with water and then with a solvent like acetone or methanol to remove unreacted monomers and byproducts.

-

Dry the polymer in a vacuum oven.

Characterization of Thermal Stability by Thermogravimetric Analysis (TGA)

Apparatus:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Place a small, accurately weighed sample of the polymer (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).

-

Place the sample pan into the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 800°C).

-

The instrument will continuously record the mass of the sample as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is used to determine the onset of decomposition (e.g., Td at 5% weight loss) and the temperature of maximum decomposition rate.

Characterization of Mechanical Properties by Tensile Testing

Apparatus:

-

Universal Testing Machine with a suitable load cell and grips for films or molded bars.

Procedure:

-

Prepare test specimens of the polymer in a standard geometry (e.g., dumbbell-shaped bars or rectangular films) according to ASTM or ISO standards (e.g., ASTM D638 or ISO 527).

-

Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period.

-

Mount the specimen in the grips of the universal testing machine.

-

Apply a tensile load to the specimen at a constant crosshead speed until it fractures.

-

The instrument records the applied load and the elongation of the specimen.

-

From the resulting stress-strain curve, determine the tensile modulus, tensile strength, and elongation at break.

Conclusion and Future Outlook

Furan-based polyamides represent a significant advancement in the development of sustainable, high-performance polymers. Their bio-based origin, coupled with their impressive thermal and mechanical properties, positions them as strong contenders to replace conventional polyphthalamides in a wide array of applications. While challenges remain in optimizing synthesis routes to achieve consistently high molecular weights and in expanding the portfolio of furan-based monomers, the research trajectory is promising.

Further investigations into the structure-property relationships of a broader range of furan-based polyamides, including those with different diamine chain lengths and aromaticities, will be crucial. Additionally, a more in-depth analysis of their barrier properties and long-term durability under various environmental conditions will be necessary to facilitate their commercial adoption. As the global demand for sustainable materials continues to grow, furan-based polyamides are poised to play a pivotal role in shaping a more circular and environmentally responsible future for the polymer industry.

References

- 1. picoplast.nl [picoplast.nl]

- 2. Amodel A-1133 HS BK 324 (PROPRIETARY): Properties, Composition, and Best Uses | Total Materia [totalmateria.com]

- 3. Synthesis of Biobased Furan-Containing Polyamides [manu56.magtech.com.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. nexeoplastics.com [nexeoplastics.com]

- 8. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]

- 9. Synthesis and characterization of furan based polyamides and polyureas | Electronic Theses and Dissertations [etd.cput.ac.za]

Thermal and mechanical properties of aromatic furanic polyamides

An In-depth Technical Guide on the Thermal and Mechanical Properties of Aromatic Furanic Polyamides

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] Traditionally derived from petroleum-based monomers, there is a growing interest in developing sustainable alternatives from renewable resources.[4][5] Furan-based monomers, particularly 2,5-furandicarboxylic acid (FDCA), have emerged as a promising bio-based building block for creating aromatic polyamides with competitive properties.[5][6][7][8] These furanic polyamides combine the rigidity of the furan and aromatic rings with the strong intermolecular hydrogen bonding of amide linkages, making them suitable for demanding applications in aerospace, automotive, and electronics industries.[9]

This technical guide provides a comprehensive overview of the thermal and mechanical properties of aromatic furanic polyamides. It is intended for researchers, scientists, and professionals in materials science and polymer chemistry, offering a consolidated resource on synthesis, characterization, and structure-property relationships.

Synthesis of Aromatic Furanic Polyamides

Aromatic furanic polyamides are typically synthesized via polycondensation reactions between a furan-based dicarboxylic acid or its derivative (like furanoyl-2,5-dichloride) and various aromatic diamines (e.g., p-phenylenediamine, m-phenylen diamine, 3,4′-diaminodiphenyl ether).[1][5][6] Several polymerization techniques are employed, each influencing the final polymer's molecular weight and properties.[4]

-

Low-Temperature Solution Polycondensation : This method involves reacting a diacid chloride (e.g., 2,5-furandiformyl chloride) with an aromatic diamine in an amide-type solvent like N,N-dimethylacetamide (DMAc).[5] It is effective for achieving high molecular weight polymers.[5]

-

Interfacial Polymerization : This technique is carried out at the interface of two immiscible liquids. An aqueous solution containing the aromatic diamine and an acid acceptor (like NaOH) is layered with an organic solution of the furanic diacid chloride.[1][6]

-

Melt Polycondensation : This environmentally benign method involves heating a mixture of a furanic diester (like dimethyl furan-2,5-dicarboxylate) and a diamine at high temperatures, often in the presence of a catalyst such as titanium(IV) isopropoxide (TIPT).[7][8][10]

The general workflow for synthesizing and characterizing these polymers is outlined below.

Thermal Properties

The thermal stability of aromatic furanic polyamides is a key performance indicator, largely determined by the rigidity of the polymer backbone and the strength of intermolecular forces. These properties are primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical data on thermal stability and decomposition temperatures.[11][12] Aromatic furanic polyamides generally exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C.[6][10] For instance, a furan polyamide analog of Kevlar, synthesized from 2,5-furan dicarboxylic acid and p-phenylenediamine, showed a thermal stability of 445 °C.[6] The temperature at which 5% or 10% mass loss occurs (Td-5% or Td-10%) is a common metric for comparing stability.

Differential Scanning Calorimetry (DSC)

DSC is used to measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[13][14] The Tg is a critical property, indicating the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Aromatic furanic polyamides typically possess high Tg values due to the rigid furan and aromatic units in their backbone, which restrict chain mobility.[8] For example, bio-based polyamides synthesized from dimethyl furan-2,5-dicarboxylate and 1,3-cyclohexanedimethanamine exhibit high Tg values ranging from 150 °C to 180 °C.[8] Many furanic polyamides are amorphous and do not show a distinct melting point.[10][15]

The relationship between the polymer's chemical structure and its thermal properties is critical. The choice of the aromatic diamine significantly influences chain packing and rigidity, thereby affecting Tg and thermal stability.

Summary of Thermal Properties

| Polymer Composition (Furanic Acid Derivative + Diamine) | Tg (°C) | Td-5% (°C) | Td-10% (°C) | Td-max (°C) | Reference |

| 2,5-FDCA + p-Phenylenediamine | 325 | - | ~445 | - | [6] |

| DMFDCA + 1,3-Cyclohexanedimethanamine | 150-180 | - | - | - | [8] |

| 2,5-FDCA + Hexamethylenediamine (PA6F) | 130 | - | - | 443 | [7][16] |

| 2,5-FDCA + Butylenediamine (PA4F) | 142 | 357 | - | - | [15] |

| 2,5-FDCA + Pentylenediamine (PA5F) | 138 | 408 | - | - | [15] |

| 2,5-FDCA + Octamethylenediamine (PA8F) | 114 | 398 | - | - | [15] |

| 2,5-FDCA + Dodecamethylenediamine (PA12F) | 89 | 385 | - | - | [15] |

| 2,5-Furandiformyl chloride + 3,4′-Diaminodiphenyl ether | ~260 | - | ~450 | - | [5] |

Note: 2,5-FDCA = 2,5-Furandicarboxylic acid; DMFDCA = Dimethyl furan-2,5-dicarboxylate. Td-max refers to the temperature of maximum degradation rate.

Mechanical Properties

The mechanical performance of aromatic furanic polyamides is comparable to conventional high-performance aramids, characterized by high strength and modulus.[5][17] These properties are typically assessed by tensile testing and Dynamic Mechanical Analysis (DMA).

Tensile Properties

Tensile tests measure the stress-strain behavior of a material, yielding key parameters like Young's modulus (stiffness), tensile strength (maximum stress before failure), and elongation at break (ductility). Furanic polyamides often exhibit high tensile strength and modulus, although they can be brittle with low elongation at break, a common trait for rigid semi-aromatic polymers.[16] For example, poly(hexamethylene furanamide) (PA6F) shows a high elastic modulus of 3.5 GPa.[7][16] Fibers spun from a furanic polyamide resin demonstrated excellent mechanical properties comparable to or exceeding those of meta-aramid fibers.[5]

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique for studying the viscoelastic properties of polymers by applying an oscillating force and measuring the material's response.[18][19] It provides information on the storage modulus (E'), which represents the elastic behavior, and the loss modulus (E''), which represents the viscous behavior (energy dissipation). The ratio of these two, tan delta (tan δ = E''/E'), is the damping coefficient and its peak is often used to identify the glass transition temperature. The storage modulus of furanic polyamides is typically high below their Tg, indicating good stiffness and load-bearing capacity at operational temperatures.[20]

Summary of Mechanical Properties

| Polymer Composition (Furanic Acid Derivative + Diamine) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |

| 2,5-FDCA + Hexamethylenediamine (PA6F) | 58.8 - 74 | 3.5 | < 5 | [7][15][16] |

| 2,5-FDCA + Pentylenediamine (PA5F) | 84 | - | - | [15] |

| 2,5-FDCA + Octamethylenediamine (PA8F) | 62 | - | - | [15] |

| 2,5-FDCA + Dodecamethylenediamine (PA12F) | 45 | - | - | [15] |

| 2,5-Furandiformyl chloride + 3,4′-Diaminodiphenyl ether Film | 84.6 | 13.0 | 2.3 | [5] |

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate characterization and comparison of polymer properties.

Protocol for Thermogravimetric Analysis (TGA)

-

Sample Preparation : A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA pan (e.g., platinum or alumina).[11]

-

Instrument Setup : The pan is placed in the TGA furnace. The instrument is purged with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.[6]

-

Thermal Program : The sample is heated from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[6][11][21]

-

Data Analysis : The mass loss of the sample is recorded as a function of temperature. The onset of degradation and specific mass loss temperatures (Td-5%, Td-10%) are determined from the resulting curve. The first derivative of the mass loss curve (DTG curve) can be plotted to find the temperature of maximum degradation rate (Td-max).[12]

Protocol for Differential Scanning Calorimetry (DSC)

-

Sample Preparation : A small sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[21] An empty sealed pan is used as a reference.

-

Instrument Setup : The sample and reference pans are placed in the DSC cell under a nitrogen atmosphere.

-

Thermal Program : A heat/cool/heat cycle is typically employed to erase the sample's prior thermal history.[6]

-

First Heating Scan : Heat from ambient temperature to a temperature above the expected Tg and Tm (e.g., 200 °C) at a rate of 10 K/min.[21]

-

Cooling Scan : Cool the sample from the high temperature back to the starting temperature at a controlled rate (e.g., 10 K/min).[21]

-

Second Heating Scan : Reheat the sample at the same rate as the first scan.

-

-

Data Analysis : The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve. The Tm (if present) is identified as the peak of the endothermic melting event.[13]

Protocol for Dynamic Mechanical Analysis (DMA)

-

Sample Preparation : Polymer samples are prepared as rectangular films or bars with precise dimensions (e.g., 40 mm x 10 mm x 1 mm) suitable for the instrument's clamps (e.g., tension or flexure mode).[19][22]

-

Instrument Setup : The sample is mounted in the appropriate clamp configuration.

-

Test Parameters : The analysis is performed by applying a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a small amplitude (e.g., 4 µm) to ensure the response is within the linear viscoelastic region.[22]

-

Thermal Program : The temperature is ramped, typically from a low temperature (e.g., -60 °C) to a temperature above the Tg (e.g., 140 °C), at a constant heating rate (e.g., 2-3 °C/min).[22]

-

Data Analysis : The storage modulus (E'), loss modulus (E''), and tan δ are plotted as a function of temperature. The Tg is often identified as the peak of the tan δ curve or the onset of the drop in the E' curve.[19]

Conclusion

Aromatic furanic polyamides represent a significant advancement in the field of sustainable high-performance materials. By incorporating bio-based furan moieties into the polymer backbone, it is possible to synthesize materials with outstanding thermal stability and mechanical strength, rivaling their petroleum-based counterparts like Kevlar and Nomex.[5][6] The properties of these polymers can be tailored by carefully selecting the aromatic diamine comonomer, allowing for a wide range of Tg values and mechanical performance. As research continues to optimize synthesis routes and explore new monomer combinations, furanic polyamides are poised to become a cornerstone of the next generation of eco-friendly engineering plastics.

References

- 1. Synthesis and characterization of furan based polyamides and polyureas | Electronic Theses and Dissertations [etd.cput.ac.za]

- 2. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of degradation of furanic polyamides synthesized with different solvents [redalyc.org]

- 4. Synthesis of Biobased Furan-Containing Polyamides [manu56.magtech.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Characterization of Bio-Based Amorphous Polyamide From Dimethyl furan-2,5-dicarboxylate - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 11. eng.uc.edu [eng.uc.edu]

- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 13. azom.com [azom.com]

- 14. Differential scanning calorimetry (DSC) of semicrystalline polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Biobased Furan Polyamides with Excellent Mechanical Properties: Effect of Diamine Chain Length | Semantic Scholar [semanticscholar.org]

- 16. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]

- 17. aramid.eu [aramid.eu]

- 18. Dynamic mechanical analysis of polymeric systems of pharmaceutical and biomedical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eag.com [eag.com]

- 20. [PDF] Dynamic relaxations in a bio-based polyamide with enhanced mechanical modulus | Semantic Scholar [semanticscholar.org]

- 21. Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel p ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00713K [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

Bifuran monomers for polymers with enhanced thermal and optical properties

For Researchers, Scientists, and Drug Development Professionals

The quest for novel polymers with superior performance characteristics has led to a growing interest in bio-based monomers. Among these, bifuran derivatives have emerged as promising building blocks for creating polymers with significantly enhanced thermal and optical properties. Their rigid, aromatic structure, derived from renewable resources, offers a compelling alternative to traditional petroleum-based monomers. This technical guide provides an in-depth exploration of bifuran monomers, summarizing key quantitative data, detailing experimental protocols, and illustrating fundamental concepts through diagrams.

Enhanced Thermal Stability of Bifuran-Based Polymers

The incorporation of the bifuran moiety into polymer backbones has been shown to impart exceptional thermal stability. The inherent rigidity of the bifuran structure, with a higher rotational barrier between the heterocyclic rings compared to single furan rings, bithiophene, or biphenyl, contributes to this improvement.[1] This increased stiffness of the polymer chains is directly reflected in higher glass transition temperatures (Tg).[2][3][4]

For instance, polyesters synthesized from 2,2′-bifuran-5,5′-dicarboxylic acid (BFDCA) exhibit noticeably higher glass transition temperatures than their counterparts derived from terephthalic acid or 2,5-furandicarboxylic acid (FDCA).[5] Studies on poly(butylene furanoate) (PBF) and poly(butylene bifuranoate) (PBBf) have demonstrated that copolymerizing bifuran units into PBF leads to a linear increase in Tg with higher bifuran content.[2][3][4] While the melting temperatures (Tm) of bifuran-based copolyesters might be lower or show no crystallinity at all compared to their homopolymer counterparts, their overall thermal stabilities, as indicated by decomposition temperatures (Td), remain comparable.[3][4]

Bio-based polyimide films derived from a diamine monomer containing a furan dicarboxamide core have also demonstrated exceptional thermal stability, with 5% weight loss temperatures exceeding 425 °C.[6]

Here is a summary of the thermal properties of various bifuran-based polymers:

| Polymer | Monomers | Tg (°C) | Tm (°C) | Td5 (°C) |

| Poly(butylene bifuranoate) (PBBf) | Dimethyl 2,2′-bifuran-5,5′-dicarboxylate, 1,4-butanediol | Higher than PBF | Lowered or no crystallinity in copolyesters | Comparable to PBF[2][3][4] |

| Poly(ethylene bifuranoate) (PEBF) | Dimethyl 2,2′-bifuran-5,5′-dicarboxylate, Ethylene glycol | 87 | 240 | - |

| Furan-based Polyimides (FPA-PI) | N,N′-bis(4-aminophenyl)furan-2,5-dicarboxamide, Aromatic dianhydrides | - | - | > 425[6] |

| Furan-based Polycarbonates | Furan-based α,ω-diene carbonate monomers | -36 to -8 | - | 156 to 244[7] |

Superior Optical Properties and Barrier Performance

Beyond thermal stability, bifuran monomers impart valuable optical and barrier properties to polymers. The extended π-conjugated system of the bifuran unit leads to significant UV absorbance.[2][3][4][8] This inherent UV-blocking capability makes bifuran-based polymers attractive for applications requiring protection from ultraviolet radiation, such as in packaging and coatings.[1][9]

Copolyesters containing bifuran units can be melt-pressed into highly transparent films with very low ultraviolet light transmission.[2][3][4][8] Furthermore, these furan–bifuran copolyesters have been found to be effective oxygen barrier materials, with performance comparable to or even better than neat PBF or PBBf, which are already superior to common barrier polyesters like PET.[2][4] The unique structure of these polymers also results in excellent water barrier properties.[10]

Synthesis and Experimental Protocols

The synthesis of high-performance polymers from bifuran monomers typically involves a multi-step process, starting with the synthesis of the bifuran monomer itself, followed by polymerization.

Synthesis of Bifuran Monomers

A common precursor for many bifuran-based polymers is 2,2′-bifuran-5,5′-dicarboxylic acid (BFDCA) or its dimethyl ester.[2][5] Several synthetic routes have been developed for these monomers.

One established method involves the palladium-catalyzed direct coupling of furfural derivatives.[5] For example, dimethyl 2,2′-bifuran-5,5′-dicarboxylate can be prepared from the palladium-catalyzed, phosphine ligand-free direct coupling of methyl 5-bromofuran-2-carboxylate.[9] Another approach is the reductive homocoupling of 5-bromofuran-2-carboxylates using alcohols as reductants.[11]

A simplified representation of the synthesis of a bifuran diester is shown below:

Caption: Palladium-catalyzed synthesis of a bifuran diester monomer.

Polymerization of Bifuran Monomers

Bifuran monomers can be polymerized through various techniques, with melt polycondensation being a common method for producing polyesters.[5][9] This process typically involves two stages: transesterification followed by polycondensation, often catalyzed by metal compounds like titanium(IV) butoxide or antimony oxide.[2][9]

The general workflow for the synthesis of bifuran-based polyesters is illustrated in the following diagram:

Caption: Two-stage melt polycondensation for bifuran polyester synthesis.

Detailed Experimental Protocol: Synthesis of Poly(butylene bifuranoate) (PBBf) (Adapted from Heiskanen et al.)[2]

-

Reactants: Dimethyl 2,2′-bifuran-5,5′-dicarboxylate and 1,4-butanediol.

-

Catalyst: Titanium(IV) butoxide (TBT).

-

Procedure:

-

The dimethyl ester of BFDCA and 1,4-butanediol are charged into a reaction vessel equipped with a stirrer and a distillation condenser.

-

The mixture is heated under a nitrogen atmosphere to initiate the transesterification reaction, during which methanol is distilled off.

-

After the transesterification is complete, the catalyst (TBT) is added.

-

The temperature is gradually increased while the pressure is reduced to facilitate the polycondensation reaction and the removal of excess 1,4-butanediol.

-

The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

-

The resulting polyester is then extruded and pelletized.

-

Structure-Property Relationships

The enhanced properties of bifuran-based polymers are a direct consequence of their molecular structure. The relationship between the monomer structure and the final polymer properties can be summarized as follows:

Caption: Influence of bifuran monomer structure on polymer properties.

Conclusion